molecular formula C21H21NO4 B557896 Fmoc-4,5-dehydro-l-leucine CAS No. 87720-55-6

Fmoc-4,5-dehydro-l-leucine

Cat. No.: B557896
CAS No.: 87720-55-6
M. Wt: 351.4 g/mol
InChI Key: YUPPKUMKKSBZRL-IBGZPJMESA-N
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Mechanism of Action

Target of Action

Fmoc-4,5-dehydro-l-leucine is an amino acid derivative that is extensively utilized in the field of peptide synthesis . It is primarily targeted towards the creation of peptides with altered conformational properties and enhanced biological stability . It is also a reagent in the solid-phase preparation of ε-lysylcarbonylphenoxyacetic acids .

Mode of Action

The compound interacts with its targets by being incorporated into peptide chains during synthesis . This results in peptides with altered conformational properties and enhanced biological stability . The exact mode of interaction with its targets is complex and depends on the specific peptide synthesis process.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in peptide synthesis . The compound’s incorporation into peptide chains can influence the structure and function of the resulting peptides . .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would largely depend on the properties of the resulting peptides .

Result of Action

The primary result of this compound’s action is the creation of peptides with altered conformational properties and enhanced biological stability . These peptides may have various molecular and cellular effects depending on their specific structures and functions.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which peptide synthesis is carried out, such as temperature, pH, and the presence of other reagents . Careful control of these conditions is necessary to ensure the successful incorporation of this compound into peptide chains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4,5-dehydro-l-leucine typically involves the introduction of the Fmoc group to the amino acid. This is achieved through a reaction between 4,5-dehydro-l-leucine and fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce synthesis time .

Chemical Reactions Analysis

Types of Reactions: Fmoc-4,5-dehydro-l-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Fmoc-4,5-dehydro-d-leucine
  • Fmoc-dl-2-amino-4-pentenoic acid
  • Fmoc-allylglycine

Comparison: Fmoc-4,5-dehydro-l-leucine is unique due to its specific structural features, including the presence of a double bond in the leucine moiety and the Fmoc protecting group. This combination imparts distinct conformational properties and stability to the peptides synthesized using this compound. Compared to similar compounds, this compound offers enhanced biological stability and is particularly useful in the synthesis of peptides with specific structural requirements .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPPKUMKKSBZRL-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427199
Record name fmoc-4,5-dehydro-l-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87720-55-6
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87720-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name fmoc-4,5-dehydro-l-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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